molecular formula C20H17N3O B1208264 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline CAS No. 154310-42-6

3-(9-Acridinylamino)-5-(hydroxymethyl)aniline

Cat. No. B1208264
M. Wt: 315.4 g/mol
InChI Key: GZHHMAFXYHPHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9-Acridinylamino)-5-(hydroxymethyl)aniline, commonly known as Acriflavine, is a synthetic organic compound that belongs to the class of acridine dyes. It was first synthesized in 1912 by Paul Ehrlich and was initially used as an antiseptic and disinfectant. Later, it was found to have antitumor and antiviral properties, which led to its widespread use in scientific research.

Scientific Research Applications

DNA Interaction and Topoisomerase II Inhibition

3-(9-Acridinylamino)-5-(hydroxymethyl)aniline, known as AHMA, is primarily researched for its interactions with DNA and its role as a topoisomerase II inhibitor. This compound, with its ability to bind to DNA in an intercalative manner, shows potential as an anti-cancer agent. A study conducted by Dong (2003) demonstrated AHMA's efficacy against murine leukemia and solid tumors. This research revealed the structural basis of AHMA's interaction with DNA, providing insights into its mechanism of action (Dong, 2003).

Development of Anticancer Derivatives

Further studies have focused on developing derivatives of AHMA for enhanced anticancer activity. Lee et al. (2009) investigated BO-0742, a derivative of AHMA, noting its selective toxicity to leukemia cells and solid tumors, even in drug-resistant strains (Lee et al., 2009). Additionally, Su (2002) reviewed a series of 9-anilinoacridine derivatives, including AHMA, for their potential in cancer therapy (Su, 2002).

Synthesis and Structure-Activity Relationships

The synthesis of AHMA derivatives and their structure-activity relationships have been a significant area of research. Su et al. (1995) explored various DNA-intercalating 9-anilinoacridines, assessing their cytotoxicity and antitumor efficacy (Su et al., 1995). Another study by Su et al. (1999) focused on AHMA-alkylcarbamates, demonstrating their enhanced potency compared to their parent compounds (Su et al., 1999).

Innovative Derivatives for Enhanced Efficacy

Research has also extended to innovative AHMA derivatives for improved anticancer activity. Rastogi et al. (2002) synthesized AHMA-EDTA conjugates to evaluate their antitumor and DNA cleavage activities (Rastogi et al., 2002). Bacherikov et al. (2005) developed 5-(9-acridinylamino)anisidine derivatives, studying their cytotoxic inhibition of tumor cells and interactions with DNA (Bacherikov et al., 2005).

Exploration of Metabolic Pathways

Understanding the metabolic pathways of AHMA and its derivatives is crucial for developing effective cancer treatments. Shoemaker et al. (1982) identified the principal biliary metabolite of a related compound, contributing to the knowledge of how these compounds are processed in the body (Shoemaker et al., 1982).

properties

IUPAC Name

[3-(acridin-9-ylamino)-5-aminophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHHMAFXYHPHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327555
Record name [3-(acridin-9-ylamino)-5-aminophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Acridin-9-ylamino)-5-aminophenyl]methanol

CAS RN

154310-42-6
Record name [3-(acridin-9-ylamino)-5-aminophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The contacting in step (a) comprises the condensation of 9-chloroacridine and 3,5-diaminobenzyl alcohol to form 3-(9-acridinylamino)-5-hydroxymethylaniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
Reactant of Route 4
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
Reactant of Route 5
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline

Citations

For This Compound
37
Citations
A Scarborough, TL Su, FF Leteutre, Y Pommier… - Bioorganic …, 1996 - Elsevier
Cleavage and cytotoxicity assays have been used to show that 3′-(9-acridinylamino)-5′-hydroxymethylaniline (AHMA) is a potent antileukemic agent that inhibits topoisomerase II-…
Number of citations: 13 www.sciencedirect.com
X Dong - Biochimica et Biophysica Acta (BBA)-Gene Structure …, 2003 - Elsevier
3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA) is an anti-cancer agent with significant efficacy against murine leukemia and solid tumors. As a DNA topoisomerase inhibitor, …
Number of citations: 1 www.sciencedirect.com
TL Su, TC Chou, JY Kim, JT Huang… - Journal of medicinal …, 1995 - ACS Publications
A series of DNA-intercalating 9-anilinoacridines, namely 9-phenoxyacridines, 9-(phenylthio)-acridines, and 9-(3', 5'-disubstituted anilino) acridines, were synthesized as potential …
Number of citations: 99 pubs.acs.org
CH Lee, TC Chou, TL Su, J Yu, LE Shao, LY Alice - Cancer letters, 2009 - Elsevier
This is a preclinical study of BO-0742, a derivative of 3-(9-acridinylamino)-5-hydroxymethyl-aniline (AHMA) and N-mustard, as an anti-cancer agent. MTS assays revealed a broad …
Number of citations: 8 www.sciencedirect.com
YL Chen, HM Hung, CM Lu, KC Li, CC Tzeng - Bioorganic & medicinal …, 2004 - Elsevier
The present report describes the synthesis and anticancer evaluation of certain 11-substituted 6H-indolo[2,3-b]quinolines and their methylated derivatives. These 6H-indolo[2,3-b]…
Number of citations: 144 www.sciencedirect.com
YL Zhao, YL Chen, FS Chang, CC Tzeng - European journal of medicinal …, 2005 - Elsevier
The present report describes the synthesis and cell growth inhibition of certain 4-anilino-2-phenylquinoline derivatives. 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11), its …
Number of citations: 110 www.sciencedirect.com
YL Chen, IL Chen, TC Wang, CH Han… - European journal of …, 2005 - Elsevier
Certain linear 4-anilinofuro[2,3-b]quinoline and angular 4-anilinofuro[3,2-c]quinoline derivatives were synthesized and evaluated in vitro against the full panel of NCI's 60 cancer cell …
Number of citations: 79 www.sciencedirect.com
J Rupar, V Dobričić, M Aleksić… - … Journal of Science, 2018 - farfar.pharmacy.bg.ac.rs
Acridine ring can be found in molecules used in many different spheres, including industry and medicine. Nowadays, even acridines with antibacterial activity are of research interest …
Number of citations: 23 farfar.pharmacy.bg.ac.rs
S Tsann-Long - Current medicinal chemistry, 2002 - ingentaconnect.com
A series of potential topoisomerase II-mediated anticancer 9-anilinoacridine derivatives, which are designed to avoid bio-oxidation and possessed long duration of drug action, is …
Number of citations: 29 www.ingentaconnect.com
S Jain, V Chandra, PK Jain, K Pathak, D Pathak… - Arabian Journal of …, 2019 - Elsevier
Among heterocyclic compounds, quinoline scaffold has become an important construction motif for the development of new drugs. Quinoline and its derivatives possess many types of …
Number of citations: 281 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.